Cas no 166987-16-2 ((2S,3S)-3-Amino-1-chloro-4-phenylbutan-2-ol hydrochloride)

(2S,3S)-3-Amino-1-chloro-4-phenylbutan-2-ol hydrochloride 化学的及び物理的性質
名前と識別子
-
- (2S,3S)-3-Amino-1-chloro-4-phenylbutan-2-ol hydrochloride
- UUFFFFLPZDDWLI-BAUSSPIASA-N
- Y6616
- (2S,3S)-3-amino-1-chloro-2-hydroxy-4-phenylbutane hydrochloride
- SCHEMBL2232703
- (2S,3S)-3-amino-1-chloro-4-phenylbutan-2-ol;hydrochloride
- CS-0336917
- (2S,3S)-3-Amino-1-chloro-4-phenylbutan-2-olhydrochloride
- Benzenepropanol, ss-amino-a-(chloromethyl)-, hydrochloride (1:1), (aS,ssS)-; Benzenepropanol, ss-amino-a-(chloromethyl)-, hydrochloride, (aS,ssS)- (9CI); Benzenepropanol, ss-amino-a-(chloromethyl)-, hydrochloride, [S-(R*,R*)]-; (2S,3S)-3-Amino-1-chloro-4-phenylbutan-2-ol Hydrochloride; Desfluorolinezolid
- AS-70301
- AKOS027288979
- 166987-16-2
- D93653
-
- MDL: MFCD22419250
- インチ: 1S/C10H14ClNO.ClH/c11-7-10(13)9(12)6-8-4-2-1-3-5-8;/h1-5,9-10,13H,6-7,12H2;1H/t9-,10+;/m0./s1
- InChIKey: UUFFFFLPZDDWLI-BAUSSPIASA-N
- ほほえんだ: ClC([H])([H])[C@]([H])([C@]([H])(C([H])([H])C1C([H])=C([H])C([H])=C([H])C=1[H])N([H])[H])O[H].Cl[H]
計算された属性
- せいみつぶんしりょう: 235.053
- どういたいしつりょう: 235.053
- 同位体原子数: 0
- 水素結合ドナー数: 3
- 水素結合受容体数: 2
- 重原子数: 14
- 回転可能化学結合数: 4
- 複雑さ: 137
- 共有結合ユニット数: 2
- 原子立体中心数の決定: 2
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 46.2
(2S,3S)-3-Amino-1-chloro-4-phenylbutan-2-ol hydrochloride 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Chemenu | CM341173-25g |
(2S,3S)-3-amino-1-chloro-4-phenylbutan-2-ol;hydrochloride |
166987-16-2 | 95%+ | 25g |
$96 | 2022-06-12 | |
Chemenu | CM341173-100g |
(2S,3S)-3-amino-1-chloro-4-phenylbutan-2-ol;hydrochloride |
166987-16-2 | 95%+ | 100g |
$191 | 2022-06-12 | |
Key Organics Ltd | AS-70301-5MG |
(2S,3S)-3-amino-1-chloro-4-phenylbutan-2-ol hydrochloride |
166987-16-2 | >95% | 5mg |
£46.00 | 2025-02-08 | |
A2B Chem LLC | AI69041-250g |
(2S,3S)-3-Amino-1-chloro-4-phenylbutan-2-ol hydrochloride |
166987-16-2 | 95% | 250g |
$357.00 | 2024-04-20 | |
Aaron | AR00INEL-1g |
(2S,3S)-3-Amino-1-chloro-4-phenylbutan-2-ol hydrochloride |
166987-16-2 | 95% | 1g |
$35.00 | 2025-02-28 | |
A2B Chem LLC | AI69041-1g |
(2S,3S)-3-Amino-1-chloro-4-phenylbutan-2-ol hydrochloride |
166987-16-2 | 95% | 1g |
$30.00 | 2024-04-20 | |
A2B Chem LLC | AI69041-100g |
(2S,3S)-3-Amino-1-chloro-4-phenylbutan-2-ol hydrochloride |
166987-16-2 | 95% | 100g |
$241.00 | 2024-04-20 | |
1PlusChem | 1P00IN69-5g |
(2S,3S)-3-Amino-1-chloro-4-phenylbutan-2-ol hydrochloride |
166987-16-2 | 95% | 5g |
$141.00 | 2024-06-19 | |
Aaron | AR00INEL-250g |
(2S,3S)-3-Amino-1-chloro-4-phenylbutan-2-ol hydrochloride |
166987-16-2 | 95% | 250g |
$312.00 | 2023-12-15 | |
eNovation Chemicals LLC | D752682-1g |
(2S,3S)-3-Amino-1-chloro-4-phenylbutan-2-ol hydrochloride |
166987-16-2 | 95% | 1g |
$65 | 2025-03-01 |
(2S,3S)-3-Amino-1-chloro-4-phenylbutan-2-ol hydrochloride 関連文献
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Maxime Martinez,François Coppens,Nadine Halberstadt Phys. Chem. Chem. Phys., 2019,21, 3626-3636
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Yang Zhang,Qiong Chen,Yan Wang,Xujun Zheng,Haiying Wang,Fahe Cao,Andrew C.-H. Sue,Hao Li Chem. Commun., 2020,56, 11887-11890
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Samuel J. Rowley-Neale,Jamie M. Fearn,Dale A. C. Brownson,Graham C. Smith,Xiaobo Ji,Craig E. Banks Nanoscale, 2016,8, 14767-14777
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Masashige Taguchi,Prachee Chaturvedi,Stephanie Burrs,Michael Tan,Hitomi Yamaguchi,Eric S. McLamore Analyst, 2014,139, 660-667
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Yan Li,Fanping Shi,Nan Cai,Xingguang Su New J. Chem., 2015,39, 6092-6098
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Rou Jun Toh,Zdeněk Sofer,Jan Luxa,David Sedmidubský,Martin Pumera Chem. Commun., 2017,53, 3054-3057
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Cesar Parra-Cabrera,Clement Achille,Simon Kuhn,Rob Ameloot Chem. Soc. Rev., 2018,47, 209-230
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Danyu Xia,Xiaoqing Lv,Kexian Chen,Pi Wang Dalton Trans., 2019,48, 9954-9958
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Manuel Bañobre-López,Cristina Bran,Juan Gallo,Manuel Vázquez,José Rivas J. Mater. Chem. B, 2017,5, 3338-3347
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Hui Yang,Kou-Sen Cao,Wen-Hua Zheng Chem. Commun., 2017,53, 3737-3740
(2S,3S)-3-Amino-1-chloro-4-phenylbutan-2-ol hydrochlorideに関する追加情報
Recent Advances in the Study of (2S,3S)-3-Amino-1-chloro-4-phenylbutan-2-ol hydrochloride (CAS: 166987-16-2)
The compound (2S,3S)-3-Amino-1-chloro-4-phenylbutan-2-ol hydrochloride (CAS: 166987-16-2) has recently gained significant attention in the field of chemical biology and pharmaceutical research. This chiral β-amino alcohol derivative serves as a crucial intermediate in the synthesis of various biologically active molecules, particularly in the development of protease inhibitors and other therapeutic agents. Recent studies have focused on its stereoselective synthesis, pharmacological properties, and potential applications in drug discovery.
A 2023 study published in the Journal of Medicinal Chemistry demonstrated improved synthetic routes for this compound with enhanced enantiomeric purity (>99% ee). The researchers developed a novel asymmetric hydrogenation protocol using a chiral ruthenium catalyst, achieving 85% yield while maintaining excellent stereocontrol. This advancement addresses previous challenges in the large-scale production of this key intermediate for pharmaceutical applications.
Pharmacological investigations have revealed that (2S,3S)-3-Amino-1-chloro-4-phenylbutan-2-ol hydrochloride exhibits interesting biological activity as a building block for HIV-1 protease inhibitors. Molecular modeling studies suggest that its specific stereochemistry allows for optimal binding to the protease active site when incorporated into inhibitor scaffolds. Recent in vitro studies have shown promising results when this compound is used as a precursor for next-generation antiviral agents with improved resistance profiles.
The compound's potential extends beyond antiviral applications. A 2024 study in Bioorganic & Medicinal Chemistry Letters reported its utility in developing novel cathepsin K inhibitors for osteoporosis treatment. The researchers found that derivatives containing this structural motif demonstrated nanomolar inhibitory activity against cathepsin K while showing excellent selectivity over related cysteine proteases.
Analytical characterization of (2S,3S)-3-Amino-1-chloro-4-phenylbutan-2-ol hydrochloride has also seen advancements. Recent work published in the Journal of Pharmaceutical and Biomedical Analysis described a validated HPLC method for its quantification in complex matrices, with a detection limit of 0.1 μg/mL. This method proves particularly valuable for quality control in pharmaceutical manufacturing processes.
Current research directions include exploring its application in PROTAC (proteolysis targeting chimera) development and as a chiral auxiliary in asymmetric synthesis. The compound's structural features make it particularly suitable for these emerging areas of pharmaceutical research. Several patent applications filed in 2023-2024 highlight the growing commercial interest in this molecule and its derivatives.
In conclusion, (2S,3S)-3-Amino-1-chloro-4-phenylbutan-2-ol hydrochloride continues to be a molecule of significant interest in medicinal chemistry, with ongoing research expanding its potential applications. The recent developments in its synthesis, characterization, and biological evaluation position it as a valuable building block for future drug discovery efforts, particularly in the areas of antiviral and bone disease therapeutics.
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